4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Description
This compound is a piperazine-1-carboxamide derivative featuring a pyridinyl-oxadiazole core and a 3,5-dimethoxyphenyl substituent. The 1,2,4-oxadiazole ring is a bioisostere commonly employed to enhance metabolic stability and modulate electronic properties in drug design . The 3,5-dimethoxyphenyl moiety, with its electron-donating methoxy groups, may enhance solubility or mediate π-π stacking interactions in biological targets. Piperazine carboxamides are frequently explored in medicinal chemistry for their versatility in interacting with enzymes or receptors, such as kinase inhibitors or GPCR modulators.
Properties
IUPAC Name |
4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4/c1-31-18-11-17(12-19(13-18)32-2)25-23(30)29-9-7-28(8-10-29)20-6-5-16(14-24-20)21-26-22(33-27-21)15-3-4-15/h5-6,11-15H,3-4,7-10H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEQTKDGIBDVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide” are currently unknown.
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through hydrogen bonding. The presence of the oxadiazole ring, a well-known pharmacophore, suggests it could have various therapeutic effects.
Biochemical Pathways
Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists. Therefore, it’s possible that this compound could affect similar pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be compared based on core scaffolds, substituent effects, and pharmacological profiles. Below is a detailed analysis:
Core Scaffold Variations
- Target Compound: Pyridinyl-1,2,4-oxadiazole-piperazine-carboxamide. The cyclopropyl group may reduce metabolic oxidation compared to bulkier substituents.
- Compound 11d (): Quinolinyl-pentanamide-piperazine. Features a quinoline ring linked via a pentanamide spacer to a piperazine. The extended alkyl chain (pentanamide) increases flexibility but may reduce metabolic stability .
Substituent Effects
- 3,5-Dimethoxyphenyl vs. 3,5-Dichlorophenyl :
- Methoxy groups improve solubility but may reduce membrane permeability.
- Chlorine atoms enhance lipophilicity and may strengthen hydrophobic interactions in binding pockets.
Research Findings and Limitations
- Structural Insights: X-ray crystallography (e.g., using SHELX software) confirms the planar geometry of the oxadiazole ring, critical for target engagement .
- Biological Data: While 11d demonstrates serotonin receptor activity (IC50 = 12 nM), the target compound’s pharmacological profile remains uncharacterized in published literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
